2-Phenoxyethyl 2,6-dimethylhept-5-enoate
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Overview
Description
2-Phenoxyethyl 2,6-dimethylhept-5-enoate is an organic compound with a complex structure that includes both phenoxy and ester functional groups
Preparation Methods
The synthesis of 2-Phenoxyethyl 2,6-dimethylhept-5-enoate typically involves the esterification of 2-Phenoxyethanol with 2,6-dimethylhept-5-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Phenoxyethyl 2,6-dimethylhept-5-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenoxyethyl 2,6-dimethylhept-5-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2,6-dimethylhept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The phenoxy group may also interact with aromatic receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Phenoxyethyl 2,6-dimethylhept-5-enoate can be compared with similar compounds such as:
2-Phenoxyethanol: A simpler structure with similar phenoxy functionality but lacking the ester group.
2,6-Dimethylhept-5-enoic acid: The acid precursor used in the synthesis of the ester.
Phenoxyacetic acid esters: Compounds with similar ester and phenoxy groups but different alkyl chains.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenoxyethyl 2,6-dimethylhept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-14(2)8-7-9-15(3)17(18)20-13-12-19-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUCBIWCUXRVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)OCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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